molecular formula C17H27N B8754686 cis-N-benzyl-4-(tert-butyl)cyclohexanamine

cis-N-benzyl-4-(tert-butyl)cyclohexanamine

Cat. No.: B8754686
M. Wt: 245.4 g/mol
InChI Key: ZIWMQGCKCMLUFJ-UHFFFAOYSA-N
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Description

cis-N-benzyl-4-(tert-butyl)cyclohexanamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a benzyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-N-benzyl-4-(tert-butyl)cyclohexanamine typically involves the reaction of 4-tert-butylcyclohexanone with benzylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-N-benzyl-4-(tert-butyl)cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

cis-N-benzyl-4-(tert-butyl)cyclohexanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-N-benzyl-4-(tert-butyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-N-benzyl-4-(tert-butyl)cyclohexanamine shares structural similarities with other amines such as N-Benzylcyclohexanamine and N-Benzyl-4-methylcyclohexanamine.
  • These compounds also contain a benzyl group attached to a cyclohexane ring but differ in the nature of the substituents on the ring.

Uniqueness

  • The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
  • This uniqueness can influence its reactivity, biological activity, and potential applications in various fields.

Properties

Molecular Formula

C17H27N

Molecular Weight

245.4 g/mol

IUPAC Name

N-benzyl-4-tert-butylcyclohexan-1-amine

InChI

InChI=1S/C17H27N/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14/h4-8,15-16,18H,9-13H2,1-3H3

InChI Key

ZIWMQGCKCMLUFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCC2=CC=CC=C2

Origin of Product

United States

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